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Compound of Interest

Compound Name: 1,3-Diiodoacetone

Cat. No.: B132185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-

diiodopropan-2-one (also known as 1,3-diiodoacetone), a halogenated ketone of interest in

various chemical and pharmaceutical applications. Due to the limited availability of direct

experimental spectra in public databases, this document combines reported synthetic methods

with predicted and analogous spectral data to serve as a valuable resource for researchers.

Molecular Structure and Properties
1,3-diiodopropan-2-one is a three-carbon ketone functionalized with iodine atoms at the alpha

positions relative to the carbonyl group. This structure imparts significant reactivity, making it a

useful intermediate in organic synthesis.

IUPAC Name: 1,3-diiodopropan-2-one Molecular Formula: C₃H₄I₂O Molecular Weight: 309.87

g/mol SMILES: O=C(CI)CI InChI Key: OKARNAREDZHGLR-UHFFFAOYSA-N

Synthesis Protocol
An efficient synthesis of 1,3-diiodopropan-2-one has been developed from glycerol 1,3-

dichlorohydrin.[1][2][3] The process involves a trans-iodination followed by an oxidation step. A

detailed experimental protocol based on the work by Silva et al. is provided below.[1]
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Experimental Protocol: Synthesis of 1,3-Diiodopropan-2-
one[1]
Step 1: Synthesis of 1,3-diiodopropan-2-ol

This step involves the trans-halogenation of a suitable precursor, such as 1,3-

dichloropropan-2-ol, using an iodine source like potassium iodide supported on alumina

(KI/Al₂O₃) under solvent-free conditions.[1]

Step 2: Oxidation to 1,3-diiodopropan-2-one

To a round bottom flask, add periodic acid (H₅IO₆, 1.5 mmol) and acetonitrile (10 mL).

Stir the resulting suspension for 15 minutes.

Add polyvinyl-pyridinium chlorochromate (PV-PCC) resin (0.07 mmol) and 1,3-diiodopropan-

2-ol (1.0 mmol).

The reaction mixture is left under vigorous stirring for 3 hours.

Following the reaction, the heterogeneous mixture is filtered.

The solvent is evaporated to yield a viscous brownish liquid.

The liquid is then diluted with ether (20 mL) and washed with a 1% Na₂S₂O₃ solution (20 mL)

to purify the product.

Spectroscopic Data
Direct experimental spectroscopic data for 1,3-diiodopropan-2-one is not readily available in

public spectral databases. However, based on the known spectra of analogous compounds

such as 1,3-dichloroacetone and 1,3-dibromoacetone, the expected spectral characteristics

can be predicted.

Infrared (IR) Spectroscopy
The IR spectrum of 1,3-diiodopropan-2-one is expected to be dominated by a strong absorption

band corresponding to the carbonyl (C=O) stretching vibration.
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Table 1: Predicted Infrared Spectral Data for 1,3-Diiodopropan-2-one

Functional Group Vibration Mode
Expected
Wavenumber
(cm⁻¹)

Intensity

C=O Stretch 1720 - 1740 Strong

C-H (CH₂) Stretch 2900 - 3000 Medium

C-I Stretch 500 - 600 Medium-Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of 1,3-diiodopropan-2-one are predicted to be simple due to the molecule's

symmetry.

A single peak is expected in the ¹H NMR spectrum, corresponding to the four equivalent

protons of the two methylene groups. The chemical shift will be influenced by the adjacent

carbonyl and iodo groups.

Table 2: Predicted ¹H NMR Spectral Data for 1,3-Diiodopropan-2-one

Protons Multiplicity
Predicted Chemical Shift
(δ, ppm)

-CH₂I Singlet ~ 4.0 - 4.5

Two distinct signals are anticipated in the ¹³C NMR spectrum: one for the carbonyl carbon and

another for the two equivalent methylene carbons.

Table 3: Predicted ¹³C NMR Spectral Data for 1,3-Diiodopropan-2-one

Carbon Predicted Chemical Shift (δ, ppm)

C=O ~ 195 - 205

-CH₂I ~ 5 - 15
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Mass Spectrometry (MS)
The mass spectrum of 1,3-diiodopropan-2-one would show the molecular ion peak and

characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for 1,3-Diiodopropan-2-one

Fragment Predicted m/z Notes

[C₃H₄I₂O]⁺ 310 Molecular Ion (M⁺)

[C₂H₂IO]⁺ 169 Loss of CH₂I

[CH₂I]⁺ 141 Methylene iodide fragment

[I]⁺ 127 Iodine cation

Visualization of Spectroscopic Identification
Workflow
The following diagram illustrates the logical workflow for identifying 1,3-diiodopropan-2-one

using the described spectroscopic techniques.
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Synthesis

Spectroscopic Analysis

NMR Details

Data Interpretation

Synthesis of 1,3-diiodopropan-2-one

IR Spectroscopy NMR Spectroscopy Mass Spectrometry

C=O stretch at ~1730 cm⁻¹

¹H NMR ¹³C NMR

M⁺ at m/z 310
Fragments at 169, 141, 127Singlet at ~4.2 ppm Signals at ~200 ppm (C=O)

and ~10 ppm (-CH₂I)

Structural Confirmation of
1,3-diiodopropan-2-one

Click to download full resolution via product page

Caption: Workflow for the spectroscopic identification of 1,3-diiodopropan-2-one.

Applications
1,3-diiodopropan-2-one and its halogenated analogs are utilized in various fields:

Organic Synthesis: They serve as building blocks for the construction of diverse heterocyclic

systems through S- and N-alkylation reactions.[1]

Industrial Applications: It has been employed as a microbicide and algaecide for the

treatment of industrial water.[1]
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Pharmaceutical Research: Halogenated ketones are intermediates in the synthesis of

various pharmaceutically active compounds.

This guide provides a foundational understanding of the spectroscopic characteristics and

synthesis of 1,3-diiodopropan-2-one, which should aid researchers in their work with this and

related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Diiodopropan-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b132185#spectroscopic-data-for-1-3-diiodopropan-2-
one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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